![molecular formula C19H21N3O4 B5500450 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves sequential reactions starting with the formation of N-aryl/aralkyl-2-bromoacetamides, followed by a reaction with 2-furoyl-1-piperazine in the presence of a base to form the desired compound. Structural elucidation is typically achieved using EI-MS, IR, and 1H-NMR techniques (Hussain et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, confirming the presence of the anticipated functional groups and the overall framework. For instance, the crystal structure of related compounds can show intermolecular hydrogen bonding, indicating potential for specific interactions with biological targets (Marinova et al., 2022).
Aplicaciones Científicas De Investigación
Neurological and Cognitive Disorder Treatment
Pharmacological studies have identified the significance of histamine H3 receptor antagonists in enhancing cognition in rodents, showing promise for the clinical treatment of neurological disorders. Two novel and selective H3 receptor antagonists, including compounds related to N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide, demonstrated improved safety indices and cognition-enhancing effects without significant side effects, suggesting potential advantages over existing therapies (Fox et al., 2003).
Anticonvulsant Activity
Another study focused on the synthesis and evaluation of benzofuran-acetamide scaffolds, closely related to the chemical structure , as potential anticonvulsant agents. The research concluded that several compounds exhibited anticonvulsant activity comparable to phenytoin, a standard anticonvulsant drug, with minimal neurotoxicity, indicating their potential as novel therapeutic agents for seizure prevention (Shakya et al., 2016).
Alzheimer's Disease Therapy
In the domain of Alzheimer's disease, a series of 2-furoyl piperazine based sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against butyrylcholinesterase (BChE). Compounds showing significant inhibitory activity were identified as promising lead compounds for Alzheimer's disease treatment, highlighting the compound's potential in designing therapeutic agents targeting neurodegenerative diseases (Hassan et al., 2019).
Antibacterial Potential
Research on a new series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides demonstrated their significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. Some compounds exhibited excellent minimum inhibitory concentration (MIC) values, suggesting their utility as therapeutic agents with antibacterial properties (Hussain et al., 2018).
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-17(13-15-5-2-1-3-6-15)20-14-18(24)21-8-10-22(11-9-21)19(25)16-7-4-12-26-16/h1-7,12H,8-11,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWEIDSCLSSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{2-[4-(2-Furylcarbonyl)piperazino]-2-oxoethyl}-2-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.